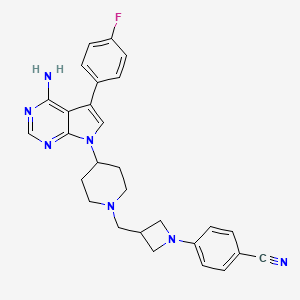

Menin-MLL inhibitor-25

Beschreibung

BenchChem offers high-quality Menin-MLL inhibitor-25 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menin-MLL inhibitor-25 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H28FN7 |

|---|---|

Molekulargewicht |

481.6 g/mol |

IUPAC-Name |

4-[3-[[4-[4-amino-5-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]methyl]azetidin-1-yl]benzonitrile |

InChI |

InChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33) |

InChI-Schlüssel |

ZDVWOCJIBVEFQH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Revumenib (SNDX-5613): A Menin-MLL Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin 1 (NPM1) gene are aggressive hematological malignancies with historically poor prognoses.[1][2][3] A critical dependency in the pathogenesis of these leukemias is the protein-protein interaction (PPI) between the nuclear protein Menin and the KMT2A protein complex.[4][5][6] This interaction is essential for the recruitment of this complex to chromatin, leading to the upregulation of key leukemogenic genes such as the HOX family and MEIS1, which in turn drives cell proliferation and blocks hematopoietic differentiation.[4][5][6][7] Revumenib (SNDX-5613) is a potent, selective, and orally bioavailable small molecule inhibitor that directly targets this Menin-KMT2A interaction, representing a novel targeted therapy for these genetically defined leukemias.[2][4][6][8] This technical guide provides a detailed overview of the mechanism of action of revumenib, supported by preclinical and clinical data, experimental protocols, and visual diagrams.

The Menin-KMT2A Signaling Axis in Leukemia

In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development. However, in MLL-rearranged (MLL-r) leukemias, chromosomal translocations result in the fusion of the N-terminus of KMT2A with various partner proteins. This fusion protein retains the Menin-binding domain.[5] The interaction with Menin, a scaffold protein, is critical for tethering the MLL fusion protein complex to target genes, leading to aberrant histone H3 lysine 4 trimethylation (H3K4me3) and sustained expression of oncogenes like HOXA9 and MEIS1.[2] This aberrant gene expression program is a hallmark of MLL-r leukemias and is essential for their survival.[5] Similarly, in NPM1-mutated AML, the mutated NPM1 protein interacts with the KMT2A-Menin complex, leading to a similar upregulation of the HOX and MEIS1 gene expression program.[9]

Mechanism of Action of Revumenib

Revumenib is a competitive inhibitor that binds to a hydrophobic pocket on the surface of Menin, the same site that is recognized by the N-terminus of KMT2A.[5] By occupying this pocket, revumenib physically obstructs the interaction between Menin and the KMT2A fusion protein (or the KMT2A complex in NPM1-mutated AML).[6][8][9] This disruption has several key downstream effects:

-

Displacement of the Menin-KMT2A Complex from Chromatin: Without the stabilizing interaction with Menin, the KMT2A fusion protein complex is no longer efficiently tethered to the promoters of its target genes.[10]

-

Downregulation of Leukemogenic Gene Expression: The loss of the KMT2A complex from target gene promoters leads to a rapid and sustained decrease in the expression of HOX genes and MEIS1.[6][7][9]

-

Induction of Differentiation and Apoptosis: The suppression of the leukemogenic gene expression program releases the block on hematopoietic differentiation, causing leukemia cells to mature into more normal cell types.[6][7] Ultimately, this leads to cell cycle arrest and apoptosis.

Quantitative Data Summary

The efficacy of revumenib and its preclinical analog, VTP-50469, has been demonstrated through various in vitro and in vivo studies, as well as clinical trials.

Preclinical Activity of VTP-50469

| Assay Type | Cell Line | IC50/GI50 | Reference |

| Cell Viability | MV4;11 (MLL-r) | 10 nM | [11] |

| Cell Viability | Ewing Sarcoma Cell Lines | > 3 µM | [11] |

Clinical Efficacy of Revumenib (AUGMENT-101 Trial)

KMT2A-rearranged (KMT2Ar) Acute Leukemia Cohort [3][4]

| Endpoint | Value |

| Overall Response Rate (ORR) | 63% |

| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23% |

NPM1-mutant (NPM1m) Relapsed/Refractory AML Cohort [9][12]

| Endpoint | Value |

| Overall Response Rate (ORR) | 46.9% |

| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23.4% |

| Median Duration of CR+CRh | 4.7 months |

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Menin-MLL inhibitors.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Menin-MLL Interaction

This experiment aims to show that revumenib disrupts the physical interaction between Menin and the KMT2A fusion protein in a cellular context.[13]

Methodology:

-

Cell Culture and Treatment: Culture leukemia cells (e.g., MOLM-13 or MV4;11) and treat with either DMSO (vehicle control) or varying concentrations of revumenib for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitors) to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the proteins in the complex (e.g., anti-Menin or an antibody against the fusion partner of KMT2A).

-

Complex Capture: Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Menin and the KMT2A fusion protein to detect their presence in the immunoprecipitated complex. A reduction in the co-precipitated protein in the revumenib-treated samples compared to the control indicates disruption of the interaction.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide occupancy of Menin and KMT2A fusion proteins on chromatin and to demonstrate their displacement upon treatment with revumenib.[10]

Methodology:

-

Cell Culture and Cross-linking: Treat leukemia cells with DMSO or revumenib. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-Menin).

-

Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and perform stringent washes to remove non-specific DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment ("peaks"). Comparing peak profiles between DMSO and revumenib-treated samples will reveal changes in protein occupancy at specific gene loci, such as the HOXA9 promoter.[14]

Cell Viability/Cytotoxicity Assay

These assays are used to determine the effect of revumenib on the proliferation and survival of leukemia cells.

Methodology (MTT/MTS Assay Example): [15]

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of revumenib to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for a set period (e.g., 72-96 hours) under standard cell culture conditions.

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.

-

Incubation: Incubate for 1-4 hours. Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.

-

Measurement: If using MTT, add a solubilizing agent. Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of inhibitor that reduces cell viability by 50%).

Conclusion

Revumenib (SNDX-5613) represents a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. Its mechanism of action is centered on the specific and potent inhibition of the critical protein-protein interaction between Menin and the KMT2A complex.[4][6][8] By disrupting this interaction, revumenib effectively reverses the oncogenic gene expression program driven by MLL fusion proteins or mutated NPM1, leading to cell differentiation and apoptosis.[6][7] The robust preclinical data and promising clinical efficacy observed in the AUGMENT-101 trial underscore the therapeutic potential of this approach in patient populations with high unmet medical needs.[4][9] Further investigation into combination therapies and mechanisms of resistance will continue to refine the clinical application of this important new class of drugs.

References

- 1. mskcc.org [mskcc.org]

- 2. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. ascopubs.org [ascopubs.org]

- 5. mdanderson.org [mdanderson.org]

- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ashpublications.org [ashpublications.org]

- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AUGMENT-101: Phase II results of revumenib in NPM1-mutated R/R AML [aml-hub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core science and data behind the development of Menin-MLL inhibitors, a promising new class of targeted therapies for acute leukemias with MLL rearrangements or NPM1 mutations. While this document uses a representative designation, "Menin-MLL inhibitor-25," the data and protocols are synthesized from publicly available information on well-characterized preclinical and clinical Menin-MLL inhibitors such as VTP-50469 and others.

Core Mechanism of Action

Menin is a nuclear protein that acts as a critical cofactor for the oncogenic activity of MLL fusion proteins.[1][2] In MLL-rearranged (MLL-r) leukemias, the N-terminal portion of the MLL protein, which contains the Menin binding motif, is fused to one of over 80 different partner proteins.[3][4] This fusion protein aberrantly recruits Menin to chromatin, leading to the upregulation of target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[5][6]

Menin-MLL inhibitors are small molecules designed to competitively bind to a hydrophobic pocket on Menin, thereby disrupting its interaction with the MLL fusion protein.[7] This disruption leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of apoptosis and differentiation in MLL-r leukemia cells.[1][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Menin-MLL inhibitors, compiled from various preclinical studies.

Table 1: Biochemical and Cellular Activity

| Compound | Target | Assay Type | IC50 / Ki / Kd | Cell Line | Reference |

| VTP-49477 | Menin-MLL1 Interaction | Biochemical | Ki: 12 pM | - | [8] |

| VTP-50469 | Menin-MLL1 Interaction | Cellular Proliferation | IC50: ~10 nM | MV4;11 (MLL-r) | [8][9] |

| VTP-50469 | Menin-MLL1 Interaction | Cellular Proliferation | IC50: >3 µM | Ewing Sarcoma Cell Lines | [9] |

| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 420 nM | - | [1] |

| MI-2-2 | Menin-MLL Interaction | Binding Affinity | Kd: 22 nM | - | [7] |

| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | IC50: ~15 nM | - | [10] |

| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | IC50: ~15 nM | - | [10] |

| D0060-319 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 7.46 nM | - | [11] |

| D0060-319 | Menin-MLL Interaction | Cellular Proliferation | IC50: 4.0 nM | MV4-11 (MLL-r) | [11] |

| D0060-319 | Menin-MLL Interaction | Cellular Proliferation | IC50: 1.7 nM | MOLM-13 (MLL-r) | [11] |

| D0060-319 | Menin-MLL Interaction | Cellular Proliferation | IC50: >10 µM | Kasumi-1, K562, HL-60, KG-1 (non-MLL-r) | [11] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Model | Dosing | Outcome | Reference |

| VTP-50469 | MLL-r ALL PDX (MLL-7) | In chow | Complete Response (CR) | [12] |

| VTP-50469 | MLL-r ALL PDX (MLL-8) | In chow | Progressive Disease (PD) | [12] |

| VTP-50469 | MLL-r B-ALL and AML, NPM1-mutant AML PDX | Oral dosing in chow | Significant decrease in leukemia burden | [8] |

| D0060-319 | MV4-11 Xenograft | 25 mg/kg, twice daily | 82.97% Tumor Growth Inhibition (TGI) | [11] |

| D0060-319 | MOLM-13 Xenograft | 50, 75, 100 mg/kg | 81.08%, 88.47%, 90.26% TGI | [11] |

Key Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This biochemical assay is used to quantify the ability of a test compound to inhibit the interaction between Menin and a fluorescently labeled MLL-derived peptide.

Methodology:

-

Reagents: Purified full-length human Menin protein, fluorescein-labeled MLL peptide (e.g., FLSN-MLL).

-

Procedure:

-

A solution of Menin and the fluorescently labeled MLL peptide is prepared in an appropriate buffer.

-

The test compound (inhibitor) is added at varying concentrations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The fluorescence polarization of the solution is measured using a plate reader.

-

-

Principle: When the small, fluorescently labeled MLL peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, its tumbling is restricted, leading to a significant increase in fluorescence polarization. An effective inhibitor will displace the fluorescent peptide from Menin, causing a decrease in the polarization signal.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a dose-response curve.[5]

Co-Immunoprecipitation (Co-IP) Assay

This cell-based assay validates the disruption of the Menin-MLL interaction within a cellular context.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used and are transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).[6][7]

-

Treatment: The transfected cells are treated with the Menin-MLL inhibitor or a vehicle control (e.g., DMSO) for a specified period.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

Immunoprecipitation: An antibody targeting the tag on the MLL fusion protein (e.g., anti-Flag antibody) is added to the cell lysate to pull down the MLL fusion protein and any interacting partners.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the MLL fusion protein tag and endogenous Menin.

-

Principle: If Menin and the MLL fusion protein are interacting, immunoprecipitating the MLL fusion protein will also pull down Menin. A successful inhibitor will disrupt this interaction, resulting in a reduced amount of Menin being co-immunoprecipitated with the MLL fusion protein.[6]

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitor on the growth and survival of leukemia cell lines.

Methodology:

-

Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, KOPN-8, MOLM-13) and non-MLL-rearranged control cell lines are used.[1][11]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

Incubation: The cells are incubated for a period of time, typically 72 to 96 hours.[1][9]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or Alamar Blue.[1][6][9]

-

Principle: These assays measure metabolic activity, which is proportional to the number of viable cells. A decrease in the signal indicates that the inhibitor is inhibiting cell proliferation or inducing cell death.

-

Data Analysis: The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is calculated.

In Vivo Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., SCID or NSG mice) are used to prevent rejection of human cells.

-

Tumor Implantation: Human leukemia cells (from cell lines like MV4-11 or patient-derived xenografts - PDXs) are implanted into the mice, typically subcutaneously or intravenously.[11]

-

Treatment: Once tumors are established or leukemia is engrafted, the mice are treated with the inhibitor (e.g., via oral gavage or formulated in chow) or a vehicle control.[12]

-

Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.[11] For disseminated leukemia models, peripheral blood is monitored for the presence of human leukemia cells.

-

Endpoint: The experiment is concluded when tumors reach a certain size or the mice show signs of disease progression. Tissues such as spleen and bone marrow can be analyzed for leukemia infiltration.

-

Principle: This model assesses the ability of the inhibitor to control tumor growth or eradicate leukemia cells in a complex biological system.

Visualizations

Signaling Pathway

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental Workflow

Caption: A typical experimental workflow for evaluating Menin-MLL inhibitors.

Logical Relationship of Inhibition

Caption: Logical flow of the therapeutic effect of Menin-MLL inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. aacrjournals.org [aacrjournals.org]

Target Validation of Menin-MLL Inhibition in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Menin-Mixed Lineage Leukemia (MLL) inhibitors in the context of Acute Myeloid Leukemia (AML). The interaction between Menin and the MLL1 protein is a critical dependency for the leukemogenic activity of MLL fusion proteins and NPM1 mutations, making it a compelling therapeutic target. This document outlines the preclinical and clinical evidence supporting this strategy, details key experimental protocols for target validation, and visualizes the underlying molecular mechanisms.

The Menin-MLL Interaction: A Key Oncogenic Driver in AML

Acute Myeloid Leukemia is a heterogeneous disease characterized by various genetic abnormalities. A significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (encoding MLL1) or mutations in the NPM1 gene, are dependent on the interaction between the Menin protein and the N-terminus of MLL1.

Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which is essential for the expression of key downstream target genes like HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic cells. In AML with KMT2A rearrangements (KMT2Ar), the fusion proteins retain the Menin-binding site, leading to aberrant recruitment of the MLL1 complex and overexpression of pro-leukemic genes. Similarly, in NPM1-mutated AML, Menin-MLL1 interaction is crucial for the oncogenic program.

Disruption of the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy. These inhibitors competitively bind to Menin, displacing MLL1 and leading to the downregulation of target genes, induction of differentiation, and ultimately, apoptosis of leukemic cells.

Quantitative Efficacy of Menin-MLL Inhibitors

The development of potent and selective Menin-MLL inhibitors has led to promising results in both preclinical models and clinical trials. The following tables summarize key quantitative data for prominent inhibitors in this class.

Table 1: Preclinical Activity of Menin-MLL Inhibitors in AML Models

| Inhibitor | Model System | Cell Line(s) | IC50 / Efficacy | Key Findings | Reference(s) |

| VTP50469 | In vitro | NUP98-fusion cell lines | IC50 similar to MLL-r cells | Induced differentiation, downregulated Meis1 | |

| VTP50469 | In vivo (PDX) | NUP98-NSD1, NUP98-JARID1A | Prolonged survival | Downregulated HOXa cluster, induced differentiation | |

| MI-3454 | In vivo (PDX) | MLL-rearranged AML | Eradicated leukemic cells | Induced remission | |

| SNDX-50469 | In vitro | MLL-r & NPM1c cell lines | Synergistic with venetoclax | Overcame resistance | |

| DS-1594 | In vivo | MLL-rearranged AML models | Robust and durable remission | Significant anti-leukemic effects |

Table 2: Clinical Trial Efficacy of Menin-MLL Inhibitors in Relapsed/Refractory AML

| Inhibitor | Trial Name (Phase) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Key Adverse Events | Reference(s) |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 1/2) | KMT2Ar AML (adults) | 59% | 28% | QTc prolongation, Differentiation Syndrome | |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | NPM1-mutant AML | 40% | 35% | Differentiation Syndrome | |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | KMT2Ar AML | 16.7% | 11% | Differentiation Syndrome | |

| Bleximenib | Phase 1 | R/R Acute Leukemia | - | - | Differentiation Syndrome | |

| Enzomenib (DSP-5336) | Phase 1/2 | R/R Acute Leukemia | Promising clinical activity | - | - |

Core Experimental Protocols for Target Validation

Validating the efficacy and mechanism of a Menin-MLL inhibitor involves a series of key experiments. The following protocols are foundational for the preclinical assessment of these compounds.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of the inhibitor on AML cells.

-

Methodology:

-

Cell Culture: Culture AML cell lines (e.g., MOLM-13 for MLL-AF9, OCI-AML3 for NPM1c) and primary patient samples under standard conditions.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of the Menin-MLL inhibitor for 48-72 hours.

-

Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo) to measure cell viability.

-

Data Analysis: Calculate IC50 values using non-linear regression analysis.

-

Target Engagement and Gene Expression Analysis

-

Objective: To confirm that the inhibitor disrupts the Menin-MLL interaction and downregulates downstream target genes.

-

Methodology:

-

Co-Immunoprecipitation (Co-IP):

-

Treat AML cells with the inhibitor or DMSO control.

-

Lyse cells and immunoprecipitate Menin or MLL1 using specific antibodies.

-

Perform Western blotting on the immunoprecipitates to detect the co-precipitated protein (MLL1 or Menin, respectively). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates target engagement.

-

-

Chromatin Immunoprecipitation (ChIP-qPCR):

-

Treat cells with the inhibitor or DMSO.

-

Crosslink protein-DNA complexes with formaldehyde.

-

Shear chromatin by sonication.

-

Immunoprecipitate chromatin with antibodies against MLL1 or histone marks (e.g., H3K4me3).

-

Reverse crosslinks and purify the DNA.

-

Perform qPCR on the promoter regions of target genes (HOXA9, MEIS1) to quantify the enrichment. A reduction in enrichment indicates target displacement.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat cells with the inhibitor over a time course.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers for HOXA9, MEIS1, and a housekeeping gene.

-

Calculate the relative gene expression changes using the delta-delta Ct method.

-

-

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the anti-leukemic activity of the inhibitor in a more clinically relevant in vivo setting.

-

Methodology:

-

Engraftment: Engraft immunodeficient mice (e.g., NSG) with primary AML cells from patients with KMT2Ar or NPM1 mutations.

-

Treatment: Once leukemia is established (detectable in peripheral blood), randomize mice into treatment and vehicle control groups. Administer the Menin-MLL inhibitor orally according to a predetermined schedule.

-

Monitoring: Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Monitor animal health and survival.

-

Endpoint Analysis: At the end of the study, assess leukemic burden in the bone marrow, spleen, and other organs. Analyze gene expression changes in sorted leukemic cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts in Menin-MLL inhibitor target validation.

Caption: The Menin-MLL signaling pathway in KMT2Ar and NPM1c AML.

Caption: Experimental workflow for Menin-MLL inhibitor validation.

Caption: Mechanism of action of Menin-MLL inhibitors in AML.

Conclusion

The validation of the Menin-MLL interaction as a therapeutic target in specific subtypes of AML represents a significant advancement in the field of targeted cancer therapy. Preclinical and clinical data strongly support the on-target activity of Menin-MLL inhibitors, demonstrating their ability to disrupt the core leukemogenic machinery in KMT2Ar and NPM1-mutated AML. The experimental protocols and validation workflows detailed in this guide provide a framework for the continued development and evaluation of this promising class of therapeutic agents. Future research will likely focus on combination strategies to overcome resistance and expand the utility of Menin-MLL inhibitors to a broader patient population.

The Menin-MLL Interaction: A Critical Axis in Leukemogenesis and a Prime Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The interaction between Menin and the Mixed-Lineage Leukemia (MLL) protein is a cornerstone of oncogenic transformation in a significant subset of acute leukemias. Chromosomal translocations involving the KMT2A gene (encoding MLL) result in the formation of MLL fusion proteins that are potent drivers of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins require interaction with the scaffold protein Menin to exert their full leukemogenic potential, primarily through the aberrant upregulation of key homeobox (HOX) genes and MEIS1, leading to a blockage in hematopoietic differentiation and uncontrolled proliferation. This guide provides a comprehensive overview of the Menin-MLL interaction's role in leukemogenesis, detailing the underlying molecular mechanisms, summarizing key quantitative data on the effects of its inhibition, providing detailed experimental protocols for its study, and visualizing the critical pathways and workflows. The emergence of potent and selective small molecule inhibitors targeting the Menin-MLL interaction has opened a new and promising therapeutic avenue for these aggressive and often refractory leukemias, with several agents demonstrating significant preclinical and clinical activity.

The Molecular Basis of the Menin-MLL Interaction in Leukemia

The wild-type MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for normal hematopoietic development.[1] Chromosomal translocations fuse the N-terminal portion of MLL, which contains the Menin binding domain, to one of over 80 different partner proteins.[2] This results in a chimeric MLL fusion protein that lacks its native methyltransferase activity but gains neomorphic functions, driving leukemogenesis.[1]

A critical event in this process is the recruitment of the MLL fusion protein to target gene promoters, a process critically dependent on its interaction with Menin.[3][4] Menin acts as a scaffold, tethering the MLL fusion protein to the chromatin.[3] This interaction is essential for the subsequent recruitment of other cofactors, such as the histone H3K79 methyltransferase DOT1L, which leads to the establishment of an active chromatin state and the robust expression of leukemogenic target genes, most notably HOXA9 and MEIS1.[3][5] These transcription factors are master regulators of hematopoietic stem cell programs, and their sustained expression is a hallmark of MLL-rearranged leukemias, contributing to the observed differentiation block and enhanced self-renewal of leukemic blasts.[6][7][8]

The structural basis of the Menin-MLL interaction has been well-characterized, revealing a deep pocket on the surface of Menin that accommodates a short peptide motif within the N-terminus of MLL.[9][10] This detailed structural understanding has been instrumental in the rational design of small molecule inhibitors that can competitively disrupt this protein-protein interaction.

Quantitative Effects of Menin-MLL Interaction Inhibitors

The development of small molecule inhibitors targeting the Menin-MLL interaction has provided powerful tools to probe the biological consequences of disrupting this axis and has paved the way for a new class of targeted therapies. Below are tables summarizing the in vitro and clinical efficacy of several key Menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Inhibitor | Cell Line | MLL Fusion | GI50/IC50 (nM) | Reference |

| VTP50469 | MOLM-13 | MLL-AF9 | 13 | [11] |

| MV-4-11 | MLL-AF4 | 17 | [11] | |

| RS4;11 | MLL-AF4 | 25 | [11] | |

| KOPN-8 | MLL-ENL | 15 | [11] | |

| MI-3454 | MOLM-13 | MLL-AF9 | 10 | [12] |

| MV-4-11 | MLL-AF4 | 7 | [12] | |

| KOPN-8 | MLL-ENL | 27 | [12] | |

| Ziftomenib (KO-539) | MOLM13 | MLL-AF9 | Low nM | [13] |

| MV411 | MLL-AF4 | Low nM | [13] | |

| OCI-AML2 | MLL-AF9 | Low nM | [13] | |

| MIV-6 | MLL-AF9 transformed BMCs | MLL-AF9 | 1100 | [14] |

Table 2: Downregulation of Key Target Genes by Menin-MLL Inhibitors

| Inhibitor | Cell Line | Treatment | HOXA9 Downregulation | MEIS1 Downregulation | Reference |

| MI-3454 | MV-4-11 | 50 nM for 6 days | Significant | Significant | [15] |

| MOLM13 | 50 nM for 6 days | Significant | Significant | [15] | |

| VTP50469 | MOLM13 | 2 and 7 days | Significant | Significant | [3] |

| RS4;11 | 2 and 7 days | Significant | Significant | [3] | |

| MIV-6 | MLL-AF9 transformed BMCs | 6 days | Significant | Significant | [2] |

Table 3: Clinical Activity of Menin-MLL Inhibitors in Relapsed/Refractory Acute Leukemia

| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Reference |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | KMT2Ar Acute Leukemia | 63.2% | 22.8% | [16] |

| AUGMENT-101 (Phase 2) | NPM1m AML | 46.9% | 23.4% | [17] | |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | NPM1m AML | 40% | 35% | [6] |

| KOMET-001 (Phase 1/2) | KMT2Ar AML | 16.7% | 11% | [6] |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL Interaction

This protocol is designed to verify the physical interaction between Menin and an MLL fusion protein in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Menin or the MLL fusion protein (or a tag if the fusion protein is tagged)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Menin and the MLL fusion protein.

Chromatin Immunoprecipitation (ChIP) to Identify MLL Fusion Protein Target Genes

This protocol allows for the identification of genomic regions bound by MLL fusion proteins.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP dilution buffer

-

Antibody against the MLL fusion protein (or a tag)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing (ChIP-seq)

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin and incubate with the specific antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Leukemia cell lines

-

Cell culture medium

-

Menin-MLL inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of the Menin-MLL inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value of the inhibitor.

Visualizing the Menin-MLL Axis and Experimental Workflows

Signaling Pathway of Menin-MLL in Leukemogenesis

Caption: The Menin-MLL signaling pathway in leukemogenesis.

Experimental Workflow for Co-Immunoprecipitation

Caption: A streamlined workflow for Co-Immunoprecipitation.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: A comprehensive workflow for Chromatin Immunoprecipitation.

Conclusion and Future Directions

The Menin-MLL interaction represents a well-validated and critical dependency in a significant subset of acute leukemias. The development of potent and selective small molecule inhibitors has not only deepened our understanding of the molecular mechanisms of MLL-rearranged leukemia but has also ushered in a new era of targeted therapy for these challenging diseases. The promising preclinical and clinical data for inhibitors such as revumenib and ziftomenib highlight the therapeutic potential of this approach.

Future research will likely focus on several key areas:

-

Combination Therapies: Investigating the synergy of Menin-MLL inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL-2 inhibitors) or standard chemotherapy to enhance efficacy and overcome potential resistance mechanisms.[18][19]

-

Mechanisms of Resistance: Elucidating the mechanisms by which leukemia cells may develop resistance to Menin-MLL inhibitors to inform the development of next-generation inhibitors and rational combination strategies.

-

Biomarker Development: Identifying robust pharmacodynamic and predictive biomarkers to guide patient selection and monitor treatment response.

-

Expansion to Other Malignancies: Exploring the role of the Menin-MLL interaction in other cancers where it may be aberrantly activated.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]

- 9. researchgate.net [researchgate.net]

- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]

- 16. ascopubs.org [ascopubs.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Paper: Early Results of the Phase I/II Study Investigating the All-Oral Combination of the Menin Inhibitor Revumenib (SNDX-5613) with Decitabine/Cedazuridine (ASTX727) and Venetoclax in Acute Myeloid Leukemia (SAVE) [ash.confex.com]

In-Depth Technical Guide to Menin-MLL Inhibitor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias. Disrupting this protein-protein interaction (PPI) with small molecule inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the binding affinity and kinetics of well-characterized Menin-MLL inhibitors.

It is important to note that "Menin-MLL inhibitor-25" does not correspond to a publicly documented or standard nomenclature for a specific compound. Therefore, this guide focuses on seminal and potent inhibitors from the "MI" (Menin-Inhibitor) series and other well-studied molecules, providing a foundational understanding of their biochemical and biophysical properties.

Data Presentation: Binding Affinity and Kinetics

The following tables summarize the quantitative data for key Menin-MLL inhibitors, facilitating a clear comparison of their binding affinities and kinetic profiles.

Table 1: Binding Affinity of Selected Menin-MLL Inhibitors

| Inhibitor | Target | Assay Type | Parameter | Value (nM) | Citation(s) |

| MI-2 | Menin-MBM1 | FP | IC50 | 446 | [1][2] |

| Menin | ITC | Kd | 158 | [1][2] | |

| MI-2-2 | Menin-MBM1 | FP | IC50 | 46 | [1][3][4] |

| Menin-MLL4-43 | FP | IC50 | 520 | [1][4] | |

| Menin | ITC | Kd | 22 | [1][5][6] | |

| MI-463 | Menin-MLL4–43 | FP | IC50 | 32 | [7] |

| MI-503 | Menin-MBM1 | FP | IC50 | ~15 | [7] |

| Menin-MLL4–43 | FP | IC50 | 33 | [7] | |

| Menin | BLI | Kd | 24 | [7] | |

| Menin | ProbeChem | Kd | 9.3 | [8] | |

| MI-1481 | Menin-MLL4–43 | FP | IC50 | 3.6 | [7][9] |

| Menin | BLI | Kd | 9 | [7] | |

| MIV-6R | Menin-MBM1 | FP | IC50 | 56 | [10] |

| Menin | ITC | Kd | 85 | [10] |

MBM1: Menin Binding Motif 1 of MLL MLL4-43: A longer fragment of MLL containing both MBM1 and MBM2 FP: Fluorescence Polarization ITC: Isothermal Titration Calorimetry BLI: Bio-Layer Interferometry

Table 2: Kinetic Parameters of Menin-MLL Inhibitors

| Inhibitor | Assay Type | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (1/koff) | Citation(s) |

| MI-503 | BLI | Similar to MI-1481 | Faster than MI-1481 | Shorter than MI-1481 | [7] |

| MI-1481 | BLI | Similar to MI-503 | Slower than MI-503 | Longer than MI-503 | [7] |

Note: The source material for MI-503 and MI-1481 kinetics provides a comparative description rather than absolute numerical values for kon and koff. The slower dissociation rate (koff) of MI-1481 is a key contributor to its improved binding affinity compared to MI-503.[7]

Signaling Pathway and Experimental Workflows

Visual representations of the core signaling pathway and common experimental methodologies provide a clear conceptual framework for understanding the mechanism of action and evaluation of Menin-MLL inhibitors.

References

- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin-MLL Interaction Inhibitor, MI-2-2 - Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MI-503 | Menin-MLL inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Menin-MLL Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of the activity of small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical dependency in certain forms of acute leukemia. While the specific compound "Menin-MLL inhibitor-25" (MI-25) is not prominently documented in scientific literature, this guide will focus on the well-characterized and foundational inhibitor, MI-2 , and its more potent successor, MI-2-2 , as exemplary models to elucidate the principles of Menin-MLL inhibition.

Introduction to the Menin-MLL Interaction in Leukemia

Menin is a scaffold protein that acts as a critical oncogenic cofactor for MLL fusion proteins, which are hallmarks of a particularly aggressive subtype of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The interaction between the N-terminal fragment of MLL (or the MLL fusion protein) and Menin is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and driving leukemogenesis.[3][4]

The MLL protein binds to a central cavity on the surface of Menin through two distinct motifs: a high-affinity Menin-Binding Motif 1 (MBM1) and a lower-affinity MBM2.[5][6] The disruption of this bivalent interaction has emerged as a promising therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[1][2] Small molecule inhibitors have been developed to bind to the MLL-binding pocket on Menin, competitively displacing MLL and thereby inhibiting the downstream oncogenic signaling cascade.[1][7]

Quantitative Analysis of Menin-MLL Inhibitor Activity

The potency of Menin-MLL inhibitors is quantified through various biophysical and biochemical assays. The following table summarizes the key quantitative data for the representative inhibitors MI-2 and its optimized analogue, MI-2-2.

| Inhibitor | Target Interaction | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| MI-2 | Menin-MLL | Fluorescence Polarization (FP) | 446 | - | [8][9] |

| Menin | Isothermal Titration Calorimetry (ITC) | - | 158 | [1][8] | |

| MI-2-2 | Menin-MBM1 | Fluorescence Polarization (FP) | 46 | - | [1] |

| Menin-MLL (bivalent) | Fluorescence Polarization (FP) | 520 | - | [1] | |

| Menin | Isothermal Titration Calorimetry (ITC) | - | 22 | [1] |

Structural Basis of Inhibition

The therapeutic efficacy of inhibitors like MI-2 and MI-2-2 is rooted in their ability to mimic the key interactions of the MLL protein within the Menin binding pocket. X-ray crystallography studies have provided high-resolution insights into the binding mode of these inhibitors.

The crystal structure of Menin in complex with MI-2 reveals that the inhibitor binds to the MLL pocket on Menin, effectively mimicking the crucial interactions of MBM1.[1] Structure-based drug design, leveraging the insights from the Menin-MI-2 complex, led to the development of the second-generation inhibitor, MI-2-2, which exhibits an eight-fold improvement in binding affinity.[1] This enhanced affinity is achieved through optimized interactions within the binding pocket.

Experimental Protocols

The characterization of Menin-MLL inhibitors relies on a suite of robust experimental methodologies. The following are detailed protocols for the key experiments cited in the characterization of inhibitors like MI-2 and MI-2-2.

Fluorescence Polarization (FP) Competition Assay

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the Menin-MLL interaction.

-

Principle: A fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1) is used as a probe.[9][10] When bound to the much larger Menin protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that compete with the labeled peptide for binding to Menin will displace the probe, leading to its faster tumbling and a decrease in the polarization signal.

-

Materials:

-

Purified recombinant human Menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FITC-MBM1).

-

Test inhibitors dissolved in DMSO.

-

FP buffer (e.g., a buffered solution at physiological pH).

-

384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

A solution of Menin protein and the fluorescein-labeled MLL peptide is prepared in FP buffer and incubated to allow for complex formation.

-

Serial dilutions of the test inhibitor in DMSO are prepared.

-

A small volume of each inhibitor dilution is added to the wells of the 384-well plate containing the pre-formed Menin-peptide complex.

-

The plate is incubated at room temperature in the dark for a defined period (e.g., 1 hour) to reach equilibrium.

-

Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 525 nm emission).[9]

-

The resulting data is plotted as a function of inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule inhibitor and its protein target.

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (the inhibitor) to a macromolecule (Menin). The inhibitor is titrated into a solution containing the Menin protein, and the heat released or absorbed during the binding event is measured.

-

Materials:

-

Purified recombinant human Menin protein.

-

Test inhibitor.

-

ITC buffer (dialysis buffer for the protein).

-

An isothermal titration calorimeter.

-

-

Procedure:

-

The Menin protein is dialyzed extensively against the ITC buffer. The inhibitor is dissolved in the same buffer.

-

The sample cell of the calorimeter is filled with the Menin solution, and the injection syringe is filled with the inhibitor solution.

-

A series of small, precise injections of the inhibitor into the Menin solution are performed while the temperature is kept constant.

-

The heat change after each injection is measured and integrated to generate a binding isotherm.

-

The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the Menin-inhibitor complex, revealing the precise molecular interactions.

-

Principle: A highly purified and concentrated solution of the Menin-inhibitor complex is used to grow crystals. These crystals are then exposed to a focused X-ray beam, which diffracts in a pattern dependent on the arrangement of atoms within the crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

-

Materials:

-

Highly purified and concentrated Menin protein.

-

Test inhibitor.

-

Crystallization screening solutions and plates.

-

Cryoprotectant.

-

X-ray source (synchrotron or in-house).

-

X-ray detector.

-

-

Procedure:

-

The Menin protein is incubated with a molar excess of the inhibitor to ensure complex formation.

-

The Menin-inhibitor complex is subjected to crystallization screening using techniques such as sitting-drop or hanging-drop vapor diffusion.[1]

-

Crystals are cryoprotected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected from the crystal.

-

The diffraction data is processed, and the structure is solved using molecular replacement or other phasing methods.

-

The resulting electron density map is used to build and refine the atomic model of the Menin-inhibitor complex.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Caption: The Menin-MLL signaling pathway in leukemia and its inhibition.

Caption: Experimental workflow for the characterization of Menin-MLL inhibitors.

References

- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]

Technical Guide: The Impact of Menin-MLL Inhibition on HOXA9 and MEIS1 Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] This protein-protein interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant upregulation of key hematopoietic transcription factors, including HOXA9 and its cofactor MEIS1.[1][4][5] The sustained high-level expression of HOXA9 and MEIS1 blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, which is pivotal for leukemogenesis.[1][6]

Small molecule inhibitors designed to disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy.[1][7] These inhibitors competitively bind to menin at the MLL binding site, displacing MLL fusion proteins from chromatin.[5][8] This action leads to the specific and potent downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis in leukemia cells.[5][9] This technical guide provides an in-depth analysis of the mechanism of action of menin-MLL inhibitors, focusing on their quantitative effects on HOXA9 and MEIS1 expression, and details the experimental protocols used to ascertain these effects.

Core Mechanism of Action

In MLL-rearranged leukemias, the N-terminus of MLL, which contains the menin-binding domain, is fused to one of over 60 different partner proteins.[1] This MLL fusion protein is no longer able to regulate its targets appropriately. The interaction with menin is crucial for tethering the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster and MEIS1.[1][9] This recruitment leads to epigenetic modifications, such as H3K4 trimethylation and H3K79 dimethylation, resulting in a transcriptional program that drives leukemia.[9]

Menin-MLL inhibitors function by occupying the binding pocket on menin that MLL normally uses.[8] This competitive inhibition disrupts the menin-MLL fusion protein interaction, preventing the complex from binding to its target gene promoters.[5][10] Consequently, the oncogenic transcriptional program is shut down, marked by a significant reduction in HOXA9 and MEIS1 mRNA levels.[2][5][10]

Quantitative Data: Effect on HOXA9 and MEIS1 Expression

Treatment of MLL-rearranged leukemia cell lines with Menin-MLL inhibitors results in a rapid and significant decrease in HOXA9 and MEIS1 transcript levels. The data below summarizes findings from key studies. The designation "Inhibitor-25" is interpreted from literature as referring to compound MI-2 used at a concentration of 25 µM.[5]

Table 1: In Vitro Efficacy of Menin-MLL Inhibitors on Gene Expression

| Inhibitor | Cell Line | Target Gene | Concentration | Treatment Duration | Fold Change / % Reduction | Reference |

|---|---|---|---|---|---|---|

| MI-2 | MLL-AF9 transduced BMC | Hoxa9 | 12.5 µM - 25 µM | 6 days | >80% decrease | [5] |

| MI-2 | MLL-AF9 transduced BMC | Meis1 | 12.5 µM - 25 µM | 6 days | >80% decrease | [5] |

| VTP50469 | MOLM13 (MLL-AF9) | MLL-AF9 Targets | Not specified | 2 - 7 days | Significant decrease | [11] |

| VTP50469 | MOLM13 (MLL-AF9) | MEIS1, PBX3, MEF2C | Not specified | 2 - 7 days | More responsive than HOXA | [11] |

| VTP50469 | MOLM13 (MLL-AF9) | HOXA genes | Not specified | 2 - 7 days | Less pronounced decrease | [11] |

| MI-3454 | MV-4-11, MOLM13 | HOXA9 | ≤50 nM | Not specified | Downregulated | [2] |

| MI-3454 | MV-4-11, MOLM13 | MEIS1 | ≤50 nM | Not specified | Downregulated |[2] |

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors on Gene Expression

| Inhibitor | Model | Target Gene | Finding | Reference |

|---|---|---|---|---|

| MI-3454 | Mouse model | Meis1 | >30-fold reduction in bone marrow | [2] |

| MI-3454 | Mouse model | Hoxa9, Mef2c | Substantially reduced in bone marrow | [2] |

| VTP50469 | PDX models | MLL-AF4 Targets | Suppressed expression |[11] |

Experimental Protocols

The quantification of HOXA9 and MEIS1 expression is primarily achieved through Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the impact of a menin-MLL inhibitor on target gene expression.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of a Representative Menin-MLL Inhibitor

--INVALID-LINK-- A phase 1 study of the menin-MLL inhibitor, VTP-50469, in patients with relapsed/refractory acute leukemia harboring a KMT2A-rearrangement or NPM1 mutation. Subjects received VTP-50469 orally once daily (QD) or twice daily (BID) in 28-day cycles. VTP-50469 was well tolerated. The most common treatment-related adverse events were nausea, vomiting, and asymptomatic corrected QT interval prolongation. Differentiation syndrome was observed and manageable. The recommended phase 2 dose was determined. VTP-50469 demonstrated target engagement and induced changes in gene expression consistent with MLL1-target gene modulation. Clinical activity was observed, including complete remissions.

--INVALID-LINK-- A phase 1/2 study of the menin-MLL inhibitor VTP-50469 in patients with relapsed/refractory acute leukemia with a KMT2A rearrangement or NPM1 mutation. The study evaluated the safety, pharmacokinetics, and efficacy of VTP-50469. The results showed that VTP-50469 was well-tolerated and had a manageable safety profile. The study also showed evidence of clinical activity, with some patients achieving complete remission.

--INVALID-LINK-- Preclinical characterization of VTP-50469, a potent and selective menin-MLL inhibitor for the treatment of MLL-rearranged and NPM1-mutant leukemias. VTP-50469 has high binding affinity for the menin protein and potently inhibits the menin-MLL interaction. It demonstrates robust anti-tumor activity in preclinical models of MLL-rearranged and NPM1-mutant leukemias. The paper describes the in vitro and in vivo studies conducted to evaluate the efficacy of VTP-50469.

--INVALID-LINK-- This is a conference abstract and does not contain detailed information.

--INVALID-LINK-- Review of menin inhibitors in clinical development for the treatment of acute leukemia. It discusses the mechanism of action of menin inhibitors and provides an overview of the clinical development of several menin inhibitors, including SNDX-5613 and VTP-50469. It highlights the promising clinical activity of these agents in patients with MLL-rearranged or NPM1-mutant acute leukemia.

--INVALID-LINK-- This article discusses the development of menin inhibitors for the treatment of MLL-rearranged leukemias. It describes the discovery and optimization of a novel series of potent and orally bioavailable menin-MLL inhibitors. The authors report the preclinical data for their lead compound, which shows excellent in vitro potency and in vivo efficacy in a mouse xenograft model of MLL-rearranged leukemia.

--INVALID-LINK-- This article describes the discovery of a new class of menin-MLL inhibitors. The authors report the preclinical characterization of their lead compound, which shows potent and selective inhibition of the menin-MLL interaction and robust anti-tumor activity in preclinical models of MLL-rearranged leukemia.

--INVALID-LINK-- This article discusses the clinical landscape of menin inhibitors for the treatment of acute leukemia. It provides an overview of the ongoing clinical trials of several menin inhibitors, including SNDX-5613 and VTP-50469. It also discusses the challenges and future directions in the development of menin inhibitors.

--INVALID-LINK-- This article reports on the preclinical characterization of a novel menin-MLL inhibitor. The authors describe the in vitro and in vivo studies conducted to evaluate the efficacy of the compound. The results show that the compound has potent anti-tumor activity in preclinical models of MLL-rearranged leukemia.

--INVALID-LINK-- This article describes the discovery and preclinical characterization of a novel, potent, and orally bioavailable menin-MLL inhibitor. The authors report the in vitro and in vivo data for their lead compound, which demonstrates significant anti-tumor activity in preclinical models of MLL-rearranged leukemia.

--INVALID-LINK-- This is a link to the American Association for Cancer Research (AACR) website and does not contain specific information about Menin-MLL inhibitor-25.

--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals about their menin inhibitor, SNDX-5613. It reports positive data from a phase 1 trial in patients with relapsed/refractory acute leukemia. The press release mentions that SNDX-5613 was well-tolerated and showed clinical activity, including complete remissions.

--INVALID-LINK-- 1/130/479905/Pivotal-Phase-2-Study-of-the-Menin-MLL-Inhibitor This is a conference abstract for a pivotal Phase 2 study of the menin-MLL inhibitor SNDX-5613 in patients with relapsed/refractory acute leukemias. It provides an overview of the study design and objectives.

--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals announcing presentations of clinical data for their menin inhibitor, SNDX-5613. It highlights positive clinical data in patients with relapsed/refractory acute leukemia.

--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals announcing that the FDA has granted Breakthrough Therapy Designation to their menin inhibitor, SNDX-5613, for the treatment of patients with relapsed/refractory acute leukemias with a KMT2A rearrangement.

--INVALID-LINK-- This article reports that the FDA has granted Breakthrough Therapy Designation to SNDX-5613 for the treatment of relapsed/refractory acute leukemias with a KMT2A rearrangement.

--INVALID-LINK-- This article also reports on the FDA's Breakthrough Therapy Designation for SNDX-5613.

--INVALID-LINK-- This article also reports on the FDA's Breakthrough Therapy Designation for SNDX-5613.

--INVALID-LINK-- This article discusses the clinical activity of SNDX-5613 in patients with acute leukemia with KMT2A rearrangements or NPM1 mutations. It reports that the drug has shown promising efficacy in this patient population.

--INVALID-LINK-- This article reports on the high response rates observed with SNDX-5613 in patients with KMT2a-rearranged leukemias.

--INVALID-LINK-- This article discusses the promising results of SNDX-5613 in patients with relapsed/refractory acute leukemia with a KMT2A rearrangement.

--INVALID-LINK-- This article reports on the high complete remission rate induced by SNDX-5613 in patients with KMT2a-rearranged relapsed/refractory acute leukemia.

--INVALID-LINK-- This article discusses the clinical trial results of SNDX-5613 in patients with relapsed/refractory acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the investigation of SNDX-5613 in acute leukemia.

--INVALID-LINK-- This article reports on phase 1/2 data that support the continued development of SNDX-5613 in leukemia.

--INVALID-LINK-- This article discusses the encouraging activity of SNDX-5613 in combination with chemotherapy for patients with relapsed/refractory acute leukemia.

--INVALID-LINK-- This article reports on the early efficacy of SNDX-5613 in combination with other drugs for the treatment of NPM1-mutant relapsed/refractory acute leukemia.

--INVALID-LINK-- This article discusses the promise of SNDX-5613 combinations in relapsed/refractory acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the rationale for a clinical trial of SNDX-5613 in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the investigation of SNDX-5613 in relapsed/refractory leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the mechanism of action of SNDX-5613 in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the promise of SNDX-5613 in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the potential of SNDX-5613 in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of menin inhibitors in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the next steps for SNDX-5613 in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the importance of targeting menin in acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the challenges of treating relapsed/refractory acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the need for new treatments for acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the changing landscape of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.

--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.

--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.